4-(3-Chlorobenzylcarbamoyl)phenylboronic acid
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Overview
Description
4-(3-Chlorobenzylcarbamoyl)phenylboronic acid is a boronic acid derivative with the molecular formula C14H13BClNO3. This compound is known for its unique chemical properties and is widely used in various scientific research fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorobenzylcarbamoyl)phenylboronic acid typically involves the reaction of 4-aminophenylboronic acid with 3-chlorobenzyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorobenzylcarbamoyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Palladium-catalyzed cross-coupling reactions using Suzuki-Miyaura conditions.
Major Products Formed
Oxidation: Formation of corresponding boronic esters or acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted phenylboronic acids.
Scientific Research Applications
4-(3-Chlorobenzylcarbamoyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 4-(3-Chlorobenzylcarbamoyl)phenylboronic acid involves its ability to form reversible covalent bonds with diol-containing molecules. This property makes it useful in the design of enzyme inhibitors and as a tool in biochemical assays. The compound targets specific molecular pathways by interacting with active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- 4-(3-Butenylsulfonyl)phenylboronic acid
Uniqueness
4-(3-Chlorobenzylcarbamoyl)phenylboronic acid is unique due to its specific functional groups, which confer distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with diol-containing molecules sets it apart from other boronic acids, making it particularly valuable in biochemical and medicinal research .
Properties
Molecular Formula |
C14H13BClNO3 |
---|---|
Molecular Weight |
289.52 g/mol |
IUPAC Name |
[4-[(3-chlorophenyl)methylcarbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H13BClNO3/c16-13-3-1-2-10(8-13)9-17-14(18)11-4-6-12(7-5-11)15(19)20/h1-8,19-20H,9H2,(H,17,18) |
InChI Key |
ZMRLSURPJWXKAO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCC2=CC(=CC=C2)Cl)(O)O |
Origin of Product |
United States |
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